Magnesium bisulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

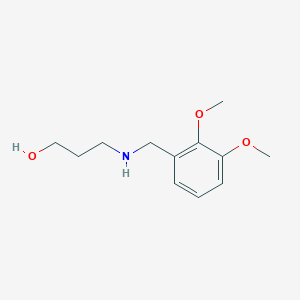

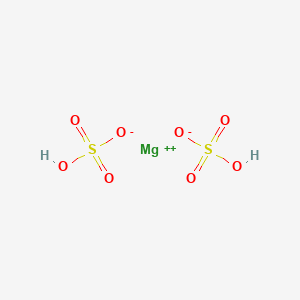

Magnesium bisulfate is an inorganic compound with the chemical formula Mg(HSO4)2. It is a white crystalline powder that is soluble in water and has a wide range of applications in different fields, including chemical synthesis and biological research. In

Mecanismo De Acción

Magnesium bisulfate acts as a Lewis acid catalyst in organic synthesis reactions. It can donate a pair of electrons to the reactant molecule, forming a new bond and facilitating the reaction. In addition, magnesium bisulfate can also act as a dehydrating agent, removing water molecules from the reaction mixture and promoting the formation of the desired product.

Efectos Bioquímicos Y Fisiológicos

Magnesium bisulfate has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. Magnesium bisulfate has also been reported to have anti-inflammatory and anti-tumor effects. Moreover, it has been found to have a positive effect on bone health and can improve insulin sensitivity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Magnesium bisulfate has several advantages for lab experiments. It is inexpensive and readily available, making it a cost-effective option for researchers. It is also a stable compound that can be stored for long periods without degradation. However, magnesium bisulfate has some limitations, such as its low solubility in organic solvents, which can limit its use in certain reactions. It is also hygroscopic, which means it can absorb moisture from the air, leading to inaccurate results in experiments.

Direcciones Futuras

There are several future directions for the use of magnesium bisulfate in scientific research. One potential application is in the development of new catalysts for organic synthesis reactions. Researchers can explore the use of modified magnesium bisulfate catalysts to improve reaction efficiency and selectivity. Another direction is in the development of new methods for the determination of phosphate in water samples. Magnesium bisulfate can be used as a reagent in combination with other compounds to develop more sensitive and accurate detection methods.

Conclusion:

Magnesium bisulfate is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for organic synthesis, drying, and reagent applications. Although it has some limitations, its low cost and stability make it a popular choice for researchers. With further exploration and development, magnesium bisulfate has the potential to contribute to the advancement of various fields, including chemistry, biology, and environmental science.

Métodos De Síntesis

Magnesium bisulfate can be synthesized by reacting magnesium oxide or magnesium hydroxide with sulfuric acid. The reaction produces magnesium bisulfate and water, as shown in the following equation:

MgO + H2SO4 → Mg(HSO4)2

Aplicaciones Científicas De Investigación

Magnesium bisulfate has been widely used in scientific research due to its unique properties. It is commonly used as a catalyst in organic synthesis reactions, such as esterification and transesterification. It is also used as a drying agent in the preparation of anhydrous compounds. Moreover, magnesium bisulfate has been used as a reagent in the determination of phosphate in water samples.

Propiedades

Número CAS |

10028-26-9 |

|---|---|

Nombre del producto |

Magnesium bisulfate |

Fórmula molecular |

H2MgO8S2 |

Peso molecular |

218.5 g/mol |

Nombre IUPAC |

magnesium;hydrogen sulfate |

InChI |

InChI=1S/Mg.2H2O4S/c;2*1-5(2,3)4/h;2*(H2,1,2,3,4)/q+2;;/p-2 |

Clave InChI |

FXBYOMANNHFNQV-UHFFFAOYSA-L |

SMILES |

OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2] |

SMILES canónico |

OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2] |

Otros números CAS |

10028-26-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)

![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)

![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)